(2,4-Dichlorophenyl)carbamic fluoride
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Overview
Description
(2,4-Dichlorophenyl)carbamic fluoride is a chemical compound with the molecular formula C7H4Cl2FNO and a molecular weight of 208.01 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichlorophenyl)carbamic fluoride typically involves the reaction of 2,4-dichloroaniline with phosgene to form 2,4-dichlorophenyl isocyanate, which is then reacted with hydrogen fluoride to yield the final product.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (2,4-Dichlorophenyl)carbamic fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted phenyl carbamates.
Scientific Research Applications
(2,4-Dichlorophenyl)carbamic fluoride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on biological systems, including its role as an insecticide.
Medicine: Investigated for potential therapeutic applications and its mechanism of action in biological systems.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)carbamic fluoride involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve signal transmission, which ultimately results in paralysis and death of the target organism.
Comparison with Similar Compounds
(2,4-Dichlorophenyl)carbamic acid: Similar structure but lacks the fluoride group.
(2,4-Dichlorophenyl)carbamic chloride: Similar structure but contains a chloride group instead of fluoride.
(2,4-Dichlorophenyl)carbamic bromide: Similar structure but contains a bromide group instead of fluoride.
Uniqueness: (2,4-Dichlorophenyl)carbamic fluoride is unique due to its specific fluoride group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly effective as an insecticide and acaricide.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)carbamoyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGCSVIHVIPQRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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